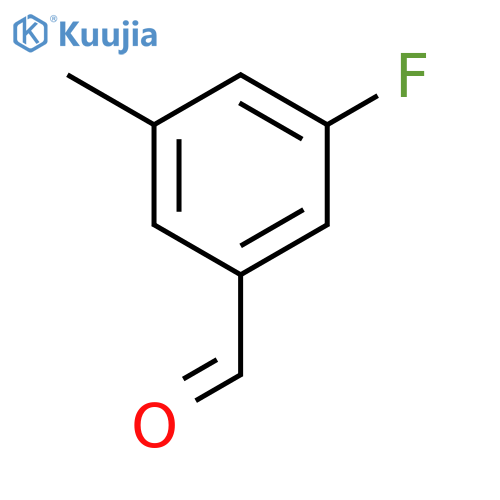

Cas no 189628-39-5 (3-Fluoro-5-methylbenzaldehyde)

3-Fluoro-5-methylbenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Fluoro-5-methylbenzaldehyde

- Benzaldehyde, 3-fluoro-5-methyl- (9CI)

- 5-fluoro-3-methylbenzaldehyde

- 5-Fluoro-m-tolualdehyde

- Benzaldehyde,3-fluoro-5-methyl

- Benzaldehyde, 3-fluoro-5-Methyl-

- 5-Fluoro-m-tolualdehyde, 3-Fluoro-5-formyltoluene

- 3-fluoro-5-methyl-benzaldehyde

- Benzaldehyde,3-fluoro-5-methyl-

- PubChem1455

- KSC540C8B

- 3-Methyl-5-fluorobenzaldehyde

- XXPITUUQKCGWNR-UHFFFAOYSA-N

- SBB064351

- CL8329

- CM11973

- AB13319

- AM61393

- AS01470

- TRA007

- Z1255439109

- DTXSID50380940

- AKOS005063836

- Benzaldehyde,3-fluoro-5-methyl-(9CI)

- EN300-1165947

- SY041315

- 189628-39-5

- PS-9080

- CS-W014362

- SCHEMBL698784

- MFCD03094315

- AC-3846

- DS-2065

- 3-fluoro-5-methylbenzaldehyde, AldrichCPR

- A21274

- FT-0602510

- 5-Methyl-3-fluorobenzaldehyde

-

- MDL: MFCD03094315

- インチ: 1S/C8H7FO/c1-6-2-7(5-10)4-8(9)3-6/h2-5H,1H3

- InChIKey: XXPITUUQKCGWNR-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C([H])=O)C([H])=C(C([H])([H])[H])C=1[H]

計算された属性

- せいみつぶんしりょう: 138.04800

- どういたいしつりょう: 138.048

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.136

- ふってん: 198 ºC

- フラッシュポイント: 79 ºC

- 屈折率: 1.5175

- PSA: 17.07000

- LogP: 1.94660

- かんど: Air Sensitive

3-Fluoro-5-methylbenzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - ちょぞうじょうけん:Inert atmosphere,2-8°C

3-Fluoro-5-methylbenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Fluoro-5-methylbenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014000090-1g |

3-Fluoro-5-methylbenzaldehyde |

189628-39-5 | 97% | 1g |

$1460.20 | 2023-09-02 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016385-5g |

3-Fluoro-5-methylbenzaldehyde |

189628-39-5 | 97% | 5g |

¥257 | 2024-05-25 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F76370-1g |

3-Fluoro-5-methylbenzaldehyde |

189628-39-5 | 97% | 1g |

¥88.0 | 2023-09-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0561-25g |

3-Fluoro-5-methyl-benzaldehyde |

189628-39-5 | 96% | 25g |

¥21709.89 | 2025-01-21 | |

| TRC | F598118-50mg |

3-Fluoro-5-methylbenzaldehyde |

189628-39-5 | 50mg |

$ 65.00 | 2022-06-04 | ||

| Chemenu | CM184480-25g |

3-Fluoro-5-methylbenzaldehyde |

189628-39-5 | 95+% | 25g |

$299 | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024557-5g |

3-Fluoro-5-methylbenzaldehyde |

189628-39-5 | 96% | 5g |

¥343.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024557-10g |

3-Fluoro-5-methylbenzaldehyde |

189628-39-5 | 96% | 10g |

¥858.00 | 2023-11-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26648-1g |

3-Fluoro-5-methylbenzaldehyde, 97% |

189628-39-5 | 97% | 1g |

¥3556.00 | 2023-03-01 | |

| abcr | AB170502-25 g |

3-Fluoro-5-methylbenzaldehyde, 97%; . |

189628-39-5 | 97% | 25g |

€450.00 | 2023-05-07 |

3-Fluoro-5-methylbenzaldehyde 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

3-Fluoro-5-methylbenzaldehydeに関する追加情報

3-フルオロ-5-メチルベンズアルデヒド(CAS No. 189628-39-5)の特性と応用分野に関する総合解説

3-フルオロ-5-メチルベンズアルデヒドは、有機合成化学において重要な芳香族アルデヒドの一種です。CAS番号189628-39-5で特定されるこの化合物は、フッ素置換基とメチル基を有するベンゼン骨格が特徴で、医薬品中間体や機能性材料の合成に広く利用されています。近年、フッ素含有化合物の需要増加に伴い、有機フッ素化学分野で注目を集めています。

本化合物の分子構造は、C8H7FOという化学式で表され、分子量138.14 g/molを有します。ベンゼン環の3位にフッ素原子、5位にメチル基が配置された構造は、電子効果や立体障害の面で独特の性質を示します。このような置換基パターンは、医薬品開発において代謝安定性や膜透過性の調整に有効であることが知られています。

合成方法に関しては、5-メチルイソフタルアルデヒドを出発物質とするフッ素化反応や、クロロメチル化を経由するルートなどが報告されています。選択的フッ素化技術の進歩により、近年ではより効率的な合成プロセスが開発されています。特にマイクロ波照射法やフロー化学を応用した手法は、収率向上と廃棄物削減の両立が可能な点で注目されています。

応用分野では、抗炎症薬や中枢神経系治療薬の中間体としての利用が最も一般的です。フッ素導入により、薬理活性の最適化や薬物動態の改善が期待できるため、創薬化学において重要なビルディングブロックとなっています。また、液晶材料や有機EL材料の合成前駆体としても検討されており、材料科学分野での応用可能性も広がっています。

市場動向を分析すると、フッ素含有医薬品の開発が活発化していることから、3-フルオロ-5-メチルベンズアルデヒドの需要は今後も堅調に推移すると予想されます。グリーンケミストリーの観点から、環境負荷の少ない合成法の開発が進められており、持続可能な化学プロセスへの適合性が重要な評価基準となっています。

安全性に関するデータでは、適切な実験室管理下での使用が推奨されています。個人防護具(PPE)の着用や局所排気装置の使用など、標準的な有機化学物質取り扱い手順に従う必要があります。廃棄時には、環境負荷低減を考慮した処理方法を選択することが重要です。

保管条件としては、遮光容器に入れ、乾燥冷暗所に保存するのが適切です。アルデヒド基の特性上、酸化防止剤の添加や不活性ガス置換などの対策を講じることで、長期保存時の品質維持が可能になります。また、安定性試験の結果から、適切な条件下で少なくとも2年間は安定性が保たれることが確認されています。

分析技術の進歩により、HPLCやGC-MSを用いた高精度な純度評価が可能になっています。核磁気共鳴(NMR)スペクトル解析では、特徴的な化学シフトパターンが確認でき、特にフッ素-19 NMRが構造確認に有用です。これらの分析手法を組み合���せることで、副生成物の同定や品質管理が効率的に行えます。

今後の研究開発動向として、バイオカタリシスを利用した合成法の開発や、AI支援分子設計との連携が期待されています。デジタルツイン技術を応用したプロセス最適化や、自動合成プラットフォームへの組み込みなど、ケモインフォマティクス分野との融合も進んでいます。

総括すると、3-フルオロ-5-メチルベンズアルデヒド(189628-39-5)は、フッ素化学と医薬品開発の交点に位置する重要な化合物です。その構造的特徴を活かした新規応用の開拓や、サステナブルケミストリーの原則に基づく製造プロセスの革新が、今後の主要な研究テーマとなるでしょう。

189628-39-5 (3-Fluoro-5-methylbenzaldehyde) 関連製品

- 459-57-4(4-Fluorobenzaldehyde)

- 456-48-4(3-Fluorobenzaldehyde)

- 255375-90-7(5-Fluoroisophthalaldehyde)

- 32085-88-4(3,5-Difluorobenzaldehyde)

- 34036-07-2(3,4-Difluorobenzaldehyde)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)